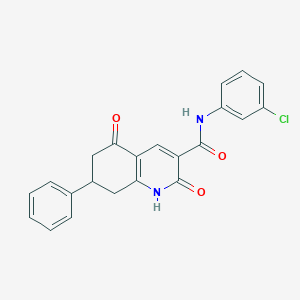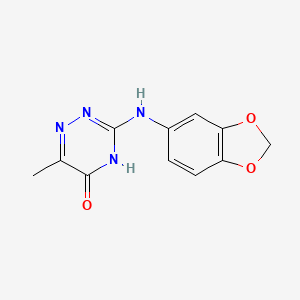![molecular formula C19H27FN2O2 B14939960 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide](/img/structure/B14939960.png)
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE is a synthetic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenethyl group, a pyrrolidine ring, and a carboxamide functional group
Métodos De Preparación
The synthesis of 1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenethyl Intermediate: The synthesis begins with the preparation of 4-fluorophenethylamine, which can be obtained through the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Pyrrolidine Ring: The next step involves the cyclization of the fluorophenethylamine with a suitable diketone, such as 2,5-hexanedione, under acidic conditions to form the pyrrolidine ring.
Introduction of the Carboxamide Group: The final step involves the reaction of the pyrrolidine intermediate with propyl isocyanate to introduce the carboxamide group, resulting in the formation of 1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-(4-FLUOROPHENETHYL)-5-OXO-N,N-DIPROPYL-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-Fluorophenethyl)-3-phenethylurea: This compound shares the fluorophenethyl group but differs in the presence of a phenethylurea moiety.
1-(3,4-Dimethoxyphenethyl)-3-(4-fluorophenethyl)urea: This compound contains both dimethoxyphenethyl and fluorophenethyl groups, offering different chemical and biological properties.
1-(4-Methylphenethyl)-3-(4-fluorophenethyl)urea: This compound includes a methylphenethyl group, providing a basis for comparison in terms of reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H27FN2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H27FN2O2/c1-3-10-21(11-4-2)19(24)16-13-18(23)22(14-16)12-9-15-5-7-17(20)8-6-15/h5-8,16H,3-4,9-14H2,1-2H3 |
Clave InChI |
DHLMULQTFBTEEF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939880.png)

![N,4-bis(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14939896.png)
![N-(2-ethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14939898.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2,2-diphenylacetamide](/img/structure/B14939901.png)
![N-(4-ethylphenyl)-2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939905.png)

![1-(3,4-dichlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(3-methylbutoxy)phenyl]amino}methylidene]urea](/img/structure/B14939912.png)

![2-methyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14939923.png)
![tetramethyl 6'-[(2E)-but-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939938.png)
![2-methyl-1-(4-nitrobenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14939944.png)
![3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14939952.png)

